1-[3-Bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methanamine
Description
1-[3-Bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methanamine is a substituted benzenemethanamine derivative with a primary amine (-CH2NH2) attached to a phenyl ring substituted at positions 3, 4, and 4. The substituents include:
- 5-Methoxy: An electron-donating methoxy group at position 5, influencing the aromatic ring's electronic properties.
- 4-(2-Methylpropoxy): A branched alkoxy group (2-methylpropoxy, equivalent to isobutoxy) at position 4, enhancing lipophilicity and steric effects .
The compound is structurally related to several pharmacologically active amines but lacks direct data on synthesis or applications in the provided evidence.
Properties
IUPAC Name |
[3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-5,8H,6-7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEFTHONQLYQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Br)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-Bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methanamine is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H18BrNO2
- Molecular Weight : 284.19 g/mol
The presence of bromine, methoxy, and alkoxy groups in its structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, which can lead to various physiological effects. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest involvement in:
- Neurotransmitter Receptor Modulation : The compound may influence serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been observed, indicating possible therapeutic applications in metabolic disorders.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a comparison table highlighting key differences and similarities:
| Compound Name | Structural Features | Biological Activity | References |
|---|---|---|---|
| This compound | Bromine, Methoxy, Alkoxy groups | Neurotransmitter modulation | |
| 3-Bromo-4-isobutoxy-5-methoxybenzylamine | Similar structure without methylpropoxy group | Less potent in receptor modulation | |
| 3-Bromo-4-isobutoxy-5-methoxybenzylamine oxalate | Contains oxalate group for solubility | Enhanced stability and solubility |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuropharmacological Effects : A study demonstrated that administration of the compound resulted in significant changes in behavior in rodent models, suggesting anxiolytic properties. The observed effects were comparable to established anxiolytics but with fewer side effects reported.
- Inhibition Studies : In vitro assays indicated that the compound exhibits inhibitory effects on certain enzymes linked to inflammation pathways. This suggests potential applications in treating inflammatory diseases.
- Comparative Efficacy : A comparative study involving similar compounds found that this compound had a higher efficacy in modulating serotonin receptor activity than its analogs, indicating a promising therapeutic profile for mood disorders.
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Lipophilicity and Steric Bulk The 2-methylpropoxy group in the target compound increases lipophilicity compared to linear alkoxy chains (e.g., pentyloxy in , entry 11) . The trifluoromethoxy group in ’s compound enhances electron-withdrawing effects, which may improve metabolic stability but reduce basicity compared to methoxy .
Amine Functionalization The target compound’s primary amine contrasts with secondary or tertiary amines in analogs (e.g., {5-bromo-2-[2-(diethylamino)ethoxy]phenyl}methanamine in ), which could alter solubility, bioavailability, and receptor binding .
Diarylmethanamine scaffolds (e.g., ) introduce a second aromatic ring, expanding π-system interactions but increasing molecular weight .
Implications for Research and Development
While direct pharmacological data for the target compound are absent in the evidence, structural comparisons suggest:
- Bioactivity Potential: The bromine and methoxy groups are common in kinase inhibitors or CNS-targeting agents, as seen in analogs like 893612-74-3 (morpholinepropanamine derivative in ) .
- Synthetic Accessibility : The branched alkoxy group may complicate synthesis compared to linear chains, but reductive amination methods (e.g., ) could be applicable .
- Optimization Opportunities : Introducing fluorine () or trifluoromethoxy () groups could improve metabolic stability or binding affinity in follow-up studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
